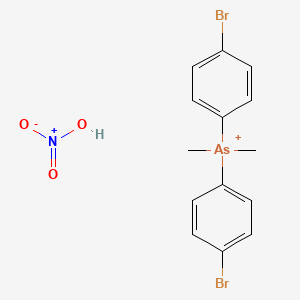
10-(Dibutylamino)decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Dibutylamino)decan-1-ol is a chemical compound with the molecular formula C18H39NO. It is a long-chain aliphatic alcohol with a dibutylamino group attached to the decane backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Dibutylamino)decan-1-ol typically involves the reaction of decan-1-ol with dibutylamine. One common method is the nucleophilic substitution reaction where decan-1-ol is reacted with dibutylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
10-(Dibutylamino)decan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of decanoic acid or decanone.
Reduction: Formation of decylamine.
Substitution: Formation of decyl halides or esters.
Wissenschaftliche Forschungsanwendungen
10-(Dibutylamino)decan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.
Wirkmechanismus
The mechanism of action of 10-(Dibutylamino)decan-1-ol is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with lipid bilayers and proteins. This interaction can alter the permeability of cell membranes and enhance the solubility of hydrophobic compounds. The dibutylamino group provides additional hydrophobic interactions, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decan-1-ol: A primary alcohol with similar surfactant properties but lacks the dibutylamino group.
Dibutylamine: An amine with similar hydrophobic properties but lacks the long aliphatic chain.
10-(Dimethylamino)decan-1-ol: A similar compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
10-(Dibutylamino)decan-1-ol is unique due to the presence of both a long aliphatic chain and a dibutylamino group. This combination provides enhanced surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
5341-91-3 |
|---|---|
Molekularformel |
C18H39NO |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
10-(dibutylamino)decan-1-ol |
InChI |
InChI=1S/C18H39NO/c1-3-5-15-19(16-6-4-2)17-13-11-9-7-8-10-12-14-18-20/h20H,3-18H2,1-2H3 |
InChI-Schlüssel |
ZALSWEIVLRJOPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


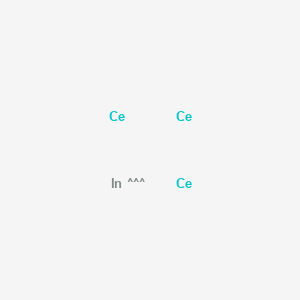
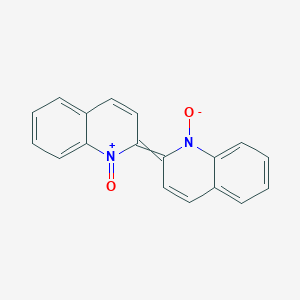
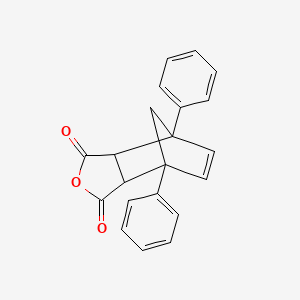

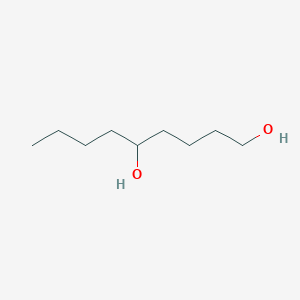
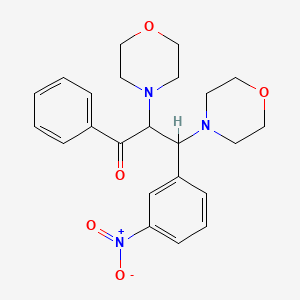
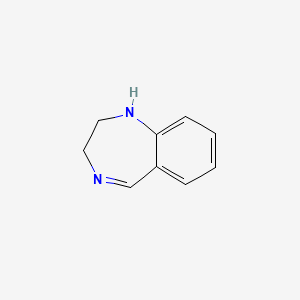
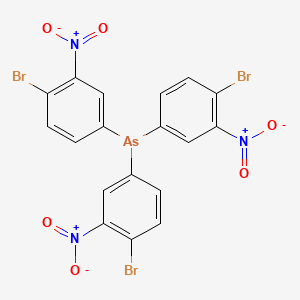
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)



